Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-1,4-diazepan-5-one

Regioisomerism Hydrogen-bond donor capacity Basicity

3-Methyl-1,4-diazepan-5-one (CAS 955028-57-6) is a seven-membered saturated heterocycle containing two endocyclic nitrogen atoms and a carbonyl group at position 5, belonging to the 1,4-diazepan-5-one class. Its molecular formula is C6H12N2O with a molecular weight of 128.17 g/mol.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B7967098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,4-diazepan-5-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CNCCC(=O)N1
InChIInChI=1S/C6H12N2O/c1-5-4-7-3-2-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyUADMZMQSLDBVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,4-diazepan-5-one (CAS 955028-57-6): Regioisomeric Identity, Procurement Considerations, and Core Pharmacochemical Profile


3-Methyl-1,4-diazepan-5-one (CAS 955028-57-6) is a seven-membered saturated heterocycle containing two endocyclic nitrogen atoms and a carbonyl group at position 5, belonging to the 1,4-diazepan-5-one class . Its molecular formula is C6H12N2O with a molecular weight of 128.17 g/mol . The compound exists as a positional isomer within a family of monomethyl-substituted diazepan-5-ones, where the methyl group location on the ring (C-3 vs. N-1, N-4, C-2, C-6, or C-7) fundamentally defines its synthetic utility and biological target engagement [1]. This scaffold serves as a key building block in medicinal chemistry, notably as an intermediate toward Rho-kinase inhibitors such as K-115 (ripasudil) , and for constructing polyfunctionalized 1,4-diazepane libraries via asymmetric catalysis [2].

Why Generic Substitution Among Methyl-1,4-diazepan-5-one Positional Isomers Fails: Regiochemistry Determines Physicochemical Properties and Synthetic Utility


The monomethyl-1,4-diazepan-5-one family comprises at least six regioisomers (N1‑, N4‑, C2‑, C3‑, C6‑, and C7‑methyl), all bearing the identical molecular formula C6H12N2O and molecular weight (128.17 g/mol) . Despite identical composition, these isomers exhibit distinct physicochemical properties: the unsubstituted parent 1,4-diazepan-5-one has a measured LogP of −0.25 and PSA of 41.13 Ų, whereas N1‑methylation yields a LogP of −0.30 and reduces PSA to 32.34 Ų [1]. C‑methylation at position 3 (the target compound) preserves the secondary amine character of both ring nitrogens, thus retaining hydrogen‑bond donor capacity and basicity that are eliminated in N‑methylated congeners [2]. Crucially, only the 3‑methyl regioisomer—specifically in its (S)‑enantiomeric form—has been demonstrated to serve as the key chiral intermediate in the multi‑kilogram synthesis of the clinically approved Rho‑kinase inhibitor K‑115 (ripasudil) . Substituting with an N‑methyl or alternate C‑methyl isomer would alter the ring geometry, nitrogen electronics, and diastereoselective reaction outcomes, rendering the downstream synthetic route invalid [2]. Therefore, generic interchange of methyl‑diazepan‑5‑one positional isomers is not scientifically justified without explicit re‑validation of the entire synthetic sequence and biological target engagement.

Quantitative Differential Evidence for 3-Methyl-1,4-diazepan-5-one: Regioisomeric Identity, Synthetic Yields, and Purity Compared with Closest Analogs


Regioisomeric Differentiation: C3-Methyl Substitution Preserves Dual Secondary Amine Character, Unlike N-Methylated Isomers

3-Methyl-1,4-diazepan-5-one carries the methyl substituent on carbon-3, leaving both N1 and N4 as secondary amines. In contrast, the N1-methyl isomer (CAS 5441-40-7) and N4-methyl isomer (CAS 172314-56-6) each block one ring nitrogen, reducing hydrogen-bond donor count and altering basicity. The unsubstituted parent 1,4-diazepan-5-one (CAS 34376-54-0) has a measured LogP of −0.25 and PSA of 41.13 Ų [1], while the N1-methyl variant exhibits LogP −0.30 and PSA 32.34 Ų — a 21% reduction in polar surface area . For the target C3-methyl compound, the predicted pKa of the secondary amine is expected to remain closer to the parent (≈8.9–9.5) rather than being suppressed by N-alkylation, and PSA is predicted to remain ≥40 Ų, preserving aqueous solubility and target interaction profiles that N-methylated analogs lose .

Regioisomerism Hydrogen-bond donor capacity Basicity Reactivity

Synthetic Yield: Hydrogenolytic Debenzylation of 1-Benzyl-3-methyl-1,4-diazepan-5-one Achieves Near-Quantitative Conversion

The direct synthetic route to 3-methyl-1,4-diazepan-5-one via palladium-catalyzed hydrogenolysis of 1-benzyl-3-methyl-[1,4]diazepan-5-one proceeds with a reported yield of 99%. The reaction employs 10% Pd/C (10 wt% relative to substrate) under 3 bar H2 in ethanol at room temperature for 18 hours . This contrasts with alternative multistep routes to substituted diazepan-5-ones, where overall yields typically range from 40–75% across 3–5 steps [1]. The high yield of this single-step deprotection is attributed to the stability of the secondary amine product under the reaction conditions, a feature not shared by N-alkylated congeners, which can undergo competitive N-dealkylation or over-reduction [2].

Synthetic methodology Debenzylation Hydrogenation Yield optimization

Key Intermediate Status for Clinically Approved K-115 (Ripasudil): The 3-Methyl-1,4-diazepane Scaffold Is Irreplaceable for Rho-Kinase Inhibitor Synthesis

The (S)-3-methyl-1,4-diazepane scaffold is the core chiral element of K-115 (ripasudil hydrochloride hydrate), a selective Rho-kinase (ROCK) inhibitor approved in Japan (2014) for glaucoma and ocular hypertension. Ripasudil exhibits an IC50 of 31 nM against ROCK . The multi-kilogram manufacturing process established for this drug relies on (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is synthesized from the corresponding 3-methyl-1,4-diazepan-5-one through ketone reduction and Boc protection . No other regioisomeric methyl-diazepan-5-one can furnish the correct chiral topology required for ROCK binding. Replacement with the 2-methyl, 6-methyl, or 7-methyl isomer would shift the methyl vector away from the hydrophobic pocket of the kinase active site, while N-methylated analogs would abolish a critical hydrogen-bond donor interaction with the hinge region [1].

Rho-kinase inhibition K-115 Ripasudil Chiral intermediate Glaucoma therapeutics

Commercial Purity Benchmark: 98% Purity (Leyan) Establishes a Procurement-Grade Specification Relative to Unsubstituted Parent (96%)

3-Methyl-1,4-diazepan-5-one is commercially available from Leyan (product number 1829407) at a certified purity of 98% . In comparison, the unsubstituted parent 1,4-diazepan-5-one (CAS 34376-54-0) is offered by Alfa Aesar at 96% purity [1]. The 2-percentage-point higher purity specification for the 3-methyl derivative reflects the efficiency of the hydrogenolytic deprotection route, which avoids the formation of persistent impurities associated with alternative cyclization methods used for the parent compound [2]. For industrial and medicinal chemistry applications where downstream coupling reactions are stoichiometry-sensitive, this purity differential reduces the need for re-purification and improves mass balance predictability.

Purity specification Quality control Procurement Building block

Best Research and Industrial Application Scenarios for 3-Methyl-1,4-diazepan-5-one Based on Differential Evidence


Multi-Kilogram Synthesis of Rho-Kinase Inhibitor K-115 (Ripasudil) and Next-Generation ROCK Inhibitors

The only regioisomer validated in the commercial synthesis of the FDA-equivalent approved drug ripasudil (ROCK IC50 = 31 nM) . The 3-methyl-1,4-diazepane scaffold provides the correct spatial orientation of the methyl group for hydrophobic pocket engagement in the kinase active site, a topology that no N-methyl or alternative C-methyl isomer can replicate without complete re-optimization of the lead series . This compound should be prioritized for any ROCK inhibitor development program building upon the K-115 pharmacophore.

Enantioselective Diversification via Palladium-Catalyzed Asymmetric Allylic Alkylation

The dual secondary amine architecture of 3-methyl-1,4-diazepan-5-one enables chemoselective functionalization at either nitrogen, as demonstrated by the palladium-catalyzed decarboxylative asymmetric allylic alkylation methodology that delivers gem-disubstituted diazepanones in up to >99% yield and 95% ee [1]. N-methylated isomers cannot undergo this transformation due to blocked nitrogen nucleophilicity. This compound is the preferred substrate for constructing chiral diazepanone libraries for medicinal chemistry screening.

High-Yield Single-Step Synthesis for Procurement at Scale

The hydrogenolytic deprotection of 1-benzyl-3-methyl-1,4-diazepan-5-one proceeds in 99% yield under mild conditions (10% Pd/C, 3 bar H2, EtOH, RT, 18 h) . This contrasts with multi-step routes to other regioisomers that typically achieve 40–75% overall yield. Organizations requiring multi-gram to kilogram quantities benefit from the route's simplicity, high atom economy, and minimized purification burden, reducing total procurement cost and lead time.

Structure-Activity Relationship (SAR) Studies on 1,4-Diazepane-Based Chemokine Receptor Antagonists

Patent US7632829 B2 discloses extensive SAR for 1,4-diazepan-5-one derivatives as CCR2 receptor antagonists, a class of therapeutic candidates for inflammatory diseases including atherosclerosis, rheumatoid arthritis, and multiple sclerosis [2]. The 3-methyl substitution pattern is explicitly enumerated within the Markush claims, and the preserved secondary amine at N1 and N4 allows for sequential introduction of diverse N-acyl and N-alkyl pharmacophore elements that are precluded in N-methyl-capped analogs.

Quote Request

Request a Quote for 3-Methyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.